![molecular formula C12H19NO4 B110607 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-2-carbonsäure CAS No. 1221818-81-0](/img/structure/B110607.png)
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-2-carbonsäure
Übersicht
Beschreibung
The compound 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a structurally complex molecule that is part of a family of azabicycloheptane amino acids. These compounds are of significant interest in the field of medicinal chemistry due to their potential as peptidomimetics, which can serve as conformational probes or intermediates in the synthesis of pharmacologically active molecules.
Synthesis Analysis
The synthesis of related azabicycloheptane carboxylic acids has been reported in various studies. For instance, a scalable synthesis of a similar compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, was achieved with a key cyclopropanation step that controlled stereoselectivity based on the functional group at C-α . Another study reported the chirospecific synthesis of 7-azabicycloheptane amino acids, starting from L-glutamic acid, using a thiolactam sulfide contraction and transannular alkylation as key steps . Additionally, the synthesis of a non-chiral analogue, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, was accomplished in six steps from a dibromohexanedioate precursor .
Molecular Structure Analysis
The molecular structure of 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is characterized by the presence of a seven-membered azabicycloheptane ring system, which imparts rigidity and a defined three-dimensional shape to the molecule. This rigidity is crucial for the molecule's interaction with biological targets, as it can influence binding affinity and specificity.
Chemical Reactions Analysis
Azabicycloheptane carboxylic acids can undergo various chemical reactions due to their functional groups. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines, which can be removed under acidic conditions. The carboxylic acid moiety provides a site for coupling reactions, such as peptide bond formation, which is essential for the generation of peptidomimetics .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid are not detailed in the provided papers, related compounds exhibit properties that are influenced by their rigid structures and functional groups. These properties include solubility in organic solvents, melting points, and reactivity towards nucleophiles and electrophiles. The steric bulk of the tert-butoxycarbonyl group can also affect the overall solubility and reactivity of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle. Ihre Struktur ist besonders nützlich für die Konstruktion bicyclischer Gerüste, die in vielen Naturstoffen und Arzneimitteln vorkommen . Die tert-Butoxycarbonyl (Boc)-Gruppe wird häufig in der Peptidsynthese als Schutzgruppe für Amine verwendet, und ihre Anwesenheit in dieser Verbindung erleichtert die Synthese komplexer Peptide und Proteine.
Entwicklung von chiralen Auxiliaren
Der chirale Charakter dieser Verbindung macht sie zu einem exzellenten Kandidaten für die Verwendung als chirales Hilfsmittel in der asymmetrischen Synthese . Chirale Auxiliare sind entscheidend für die Induktion von Stereoselektivität in chemischen Reaktionen, was für die Herstellung enantiomerenreiner Substanzen, die in Arzneimitteln verwendet werden, unerlässlich ist.
Herstellung von Polymervorstufen
Aufgrund ihrer reaktiven Carbonsäuregruppe kann diese Verbindung verwendet werden, um Polymervorstufen herzustellen. Sie kann verschiedene Reaktionen eingehen, um Polymere mit spezifischen mechanischen und chemischen Eigenschaften für industrielle Anwendungen zu bilden .
Medizinisch-chemische Forschung
In der medizinischen Chemie ist die bicyclische Struktur dieser Verbindung wertvoll für die Entwicklung neuartiger Therapeutika. Sie kann in Moleküle eingebaut werden, die mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, um ihre Aktivität zu modulieren .
Entwicklung von Agrarchemikalien
Die strukturellen Merkmale der Verbindung sind vorteilhaft für die Entwicklung neuer Agrarchemikalien. Ihr bicyclisches Ringsystem kann modifiziert werden, um Verbindungen mit herbiziden oder pesticiden Aktivitäten zu erzeugen .
Synthese von fortschrittlichen Materialien
Forscher verwenden diese Verbindung bei der Synthese von fortschrittlichen Materialien. Ihre einzigartige Struktur kann zu Materialien mit wünschenswerten Eigenschaften wie erhöhter Festigkeit oder thermischer Stabilität führen .
Katalyse
Die Verbindung kann auch in der Katalyse verwendet werden, um chemische Reaktionen zu beschleunigen. Ihre Struktur kann so angepasst werden, dass Katalysatoren entstehen, die hochspezifisch für bestimmte Transformationen sind .
Anwendungen in der Umweltwissenschaft
Schließlich findet diese Verbindung Anwendungen in der Umweltwissenschaft. Sie kann verwendet werden, um Verbindungen zu synthetisieren, die bei der Entfernung von Schadstoffen oder bei der Entwicklung von Prozessen der grünen Chemie helfen .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 7-oxanorbornanes, have interesting biological activity .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
It is known that similar compounds can affect a wide range of biochemical pathways, often leading to diverse downstream effects .
Result of Action
It is known that similar compounds can have a wide range of effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Eigenschaften
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDRXGVDCVQVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433828 | |
| Record name | 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
249291-76-7, 711082-67-6 | |
| Record name | 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



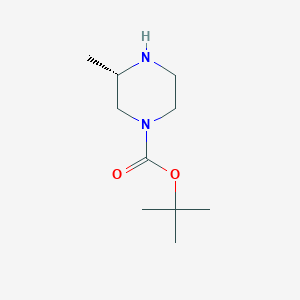


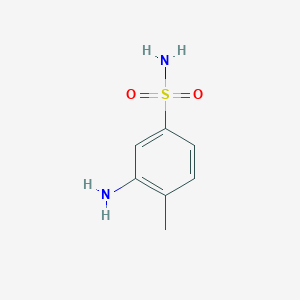

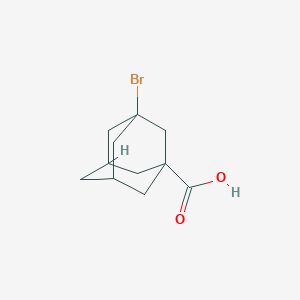
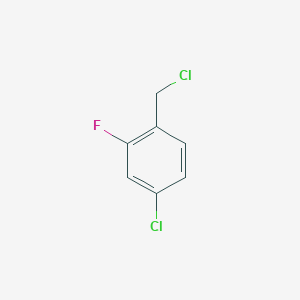
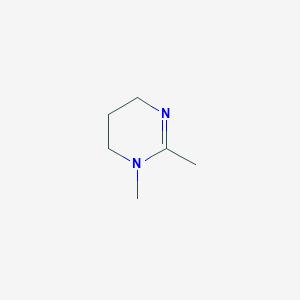


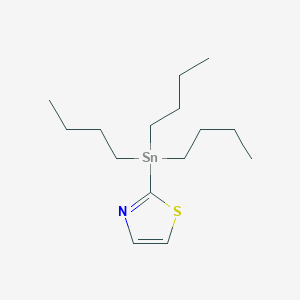
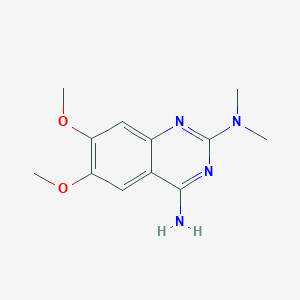

![8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one](/img/structure/B110587.png)